4-Benzyloxy-3-methoxyphenylboronic acid
Overview
Description
4-Benzyloxy-3-methoxyphenylboronic acid: is an organic compound with the molecular formula C14H15BO4 . It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy and methoxy groups. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 4-Benzyloxy-3-methoxyphenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH3)3) or triisopropyl borate (B(OiPr)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium complexes and involve the coupling of aryl halides with boronic acids under mild conditions. The process is highly efficient and scalable, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving 4-Benzyloxy-3-methoxyphenylboronic acid. It forms carbon-carbon bonds by coupling with aryl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The benzyloxy group can be reduced to form the corresponding phenol.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Scientific Research Applications
4-Benzyloxy-3-methoxyphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Biology: Used in the development of boron-containing drugs and bioactive molecules.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action for 4-Benzyloxy-3-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation process. In this process, the boronic acid group transfers its organic group to a palladium catalyst, which then undergoes reductive elimination to form the desired carbon-carbon bond. This reaction is facilitated by the mild and functional group-tolerant conditions of the Suzuki-Miyaura coupling .
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- 4-Benzyloxy-3-methylphenylboronic acid
Comparison: 4-Benzyloxy-3-methoxyphenylboronic acid is unique due to the presence of both benzyloxy and methoxy groups on the phenyl ring. This dual substitution enhances its reactivity and makes it particularly useful in Suzuki-Miyaura coupling reactions compared to its analogs, which may only have one substituent .
Properties
IUPAC Name |
(3-methoxy-4-phenylmethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVVDNNISDIUSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443487 | |
Record name | 4-Benzyloxy-3-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243990-53-6 | |
Record name | 4-Benzyloxy-3-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Benzyloxy)-3-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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